molecular formula C19H25N3O B2722604 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile CAS No. 1025284-44-9

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile

Cat. No.: B2722604
CAS No.: 1025284-44-9
M. Wt: 311.429
InChI Key: KPMYENPZVCWNOA-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dimethylpropanoyl group, a piperazinyl phenyl group, and a prop-2-enenitrile moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Dehydration: Removing water from the β-hydroxy ketone to form an α,β-unsaturated ketone.

    Nitrile Formation: Introducing a nitrile group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes using efficient catalysts, controlling reaction temperatures and pressures, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)-3-(4-phenyl)prop-2-enenitrile
  • 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperidinyl)phenyl)prop-2-enenitrile

Comparison: Compared to similar compounds, 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile stands out due to its unique piperazinyl phenyl group, which may confer distinct biological or chemical properties. This uniqueness can make it a valuable compound for specific research applications or industrial uses.

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C19H26N2O(Molecular Weight 298.43 g mol)\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}\quad (\text{Molecular Weight }298.43\text{ g mol})

Structural Features

  • Functional Groups : The presence of a nitrile group and a piperazine moiety contributes to its biological activity.
  • Stereochemistry : The compound's stereochemical configuration may influence its receptor binding and overall efficacy.

Research indicates that this compound may act on various neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. This aligns with findings from related compounds that exhibit selective agonism or antagonism at specific serotonin receptor subtypes.

Key Mechanisms

  • Serotonin Receptor Modulation : The compound is hypothesized to interact with 5-HT receptors, similar to other derivatives that show selectivity for the 5-HT_2C receptor, which is implicated in mood regulation and antipsychotic effects .
  • Poly(ADP-ribose) Polymerase Inhibition : Some studies suggest that compounds with similar structures may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, presenting potential applications in cancer therapy .

Pharmacological Effects

  • Antidepressant Activity : Compounds with similar piperazine structures have shown promise as antidepressants through modulation of serotonergic pathways.
  • Antipsychotic Properties : Evidence suggests that related compounds can exert antipsychotic effects by selectively targeting serotonin receptors, particularly 5-HT_2A and 5-HT_2C .
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies

  • A study analyzing the effects of structurally related compounds on serotonin receptor activity demonstrated significant antipsychotic-like effects in animal models . These findings suggest that this compound may have similar therapeutic potential.
CompoundTarget ReceptorEC50 (nM)Effect
Compound A5-HT_1A15Agonist
Compound B5-HT_2C24Agonist
Compound CPARP-Inhibitor

Properties

IUPAC Name

(2E)-4,4-dimethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-19(2,3)18(23)16(14-20)13-15-5-7-17(8-6-15)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMYENPZVCWNOA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)N2CCN(CC2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.